molecular formula C17H25NO3 B13550583 tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate

tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate

Cat. No.: B13550583
M. Wt: 291.4 g/mol
InChI Key: SIPPACGSOBTDRS-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and tert-butyl 3-hydroxyazetidine-1-carboxylate.

    Formation of Intermediate: The intermediate is formed by reacting 4-isopropylbenzaldehyde with tert-butyl 3-hydroxyazetidine-1-carboxylate under specific reaction conditions, including the use of a suitable solvent and catalyst.

    Final Product: The final product, this compound, is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine:

    Drug Development: Researchers explore the compound’s potential as a lead compound for developing new drugs targeting specific diseases.

Industry:

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential to understand its therapeutic potential and mode of action.

Comparison with Similar Compounds

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate
  • tert-Butyl 3-iodoazetidine-1-carboxylate
  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Comparison:

  • Structural Differences: While these compounds share the azetidine core structure, they differ in the substituents attached to the azetidine ring, which can influence their chemical reactivity and biological activity.
  • Unique Properties: tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate is unique due to the presence of the 4-isopropylphenyl group, which may impart specific properties and potential applications not observed in other similar compounds.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(4-propan-2-ylphenyl)azetidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-12(2)13-6-8-14(9-7-13)17(20)10-18(11-17)15(19)21-16(3,4)5/h6-9,12,20H,10-11H2,1-5H3

InChI Key

SIPPACGSOBTDRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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